molecular formula C7H7N3O B8509685 2-Methyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-4-one

2-Methyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-4-one

Cat. No. B8509685
M. Wt: 149.15 g/mol
InChI Key: YIIZUYFUTHFPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915411B2

Procedure details

A mixture of the product of Example 8a (1.50 g, 5.97 mmol) and diphenyl ether (25 mL) was heated under reflux for 1 h, with removal of the resultant acetone by distillation. The solvent was then decanted, and the remaining solid residue was dissolved in dichloromethane (5 mL) and purified by chromatography on silica gel, eluting with a 0-10% MeOH/CH2Cl2 gradient, to provide the title compound (0.360 g, 40% yield).
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[CH:15]=[CH:14][N:13]([CH3:16])[N:12]=2)C(=O)O1.C1(OC2C=CC=CC=2)C=CC=CC=1>CC(C)=O>[CH3:16][N:13]1[CH:14]=[C:15]2[C:11]([NH:10][CH:9]=[CH:5][C:6]2=[O:8])=[N:12]1

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC1=NN(C=C1)C)=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The solvent was then decanted
DISSOLUTION
Type
DISSOLUTION
Details
the remaining solid residue was dissolved in dichloromethane (5 mL)
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 0-10% MeOH/CH2Cl2 gradient

Outcomes

Product
Name
Type
product
Smiles
CN1N=C2NC=CC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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